molecular formula C14H22ClNO2 B1424538 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride CAS No. 1220031-83-3

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride

Cat. No. B1424538
CAS RN: 1220031-83-3
M. Wt: 271.78 g/mol
InChI Key: USXREGKEONRMSO-UHFFFAOYSA-N
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Description

“3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride” is a chemical compound with the CAS number 1220031-83-3 . It is used in various fields such as drug development, pharmacology, and neurochemistry.


Molecular Structure Analysis

The molecular structure of “3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride” is represented by the linear formula C14H21NO2 . The InChI code for this compound is 1S/C14H21NO2/c1-16-13-5-2-6-14 (10-13)17-9-7-12-4-3-8-15-11-12/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride” is 235.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Molecular Properties

Aminomethylation of substituted acetophenones with paraformaldehyde and piperidine hydrochloride led to the creation of 4-substituted β-piperidinopropiophenones. Further interaction with Grignard reagents in ether produced 1-(4-substituted phenyl)-1-alkyl(aryl)-3-piperidinopropanols. This synthesis route highlights the compound's chemical versatility and its potential as a precursor in various pharmacological formulations (Gasparyan et al., 2009).

Pharmacological Activity

The synthesized compounds displayed marked central m-cholinoblocking and peripheral n-cholinoblocking activities. The anti-inflammatory activity was particularly notable in 1-(4-methoxyphenyl)-1-cyclohexyl-3-piperidinopropanol hydrochloride, showcasing the compound's potential in therapeutic settings, especially in modulating inflammatory responses (Gasparyan et al., 2009).

Safety and Hazards

The safety information available indicates that “3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride” may be an irritant . For more detailed safety and hazard information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

3-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-5-2-6-14(10-13)17-9-7-12-4-3-8-15-11-12;/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXREGKEONRMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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